Soyasapogenol G
Description
The oleanane (B1240867) framework is a pentacyclic triterpenoid (B12794562) structure that forms the backbone of a vast array of naturally occurring compounds, particularly prominent in the plant kingdom. These molecules are derived from the cyclization of squalene and are characterized by their intricate and highly varied structures.
Triterpenoid saponins (B1172615) are a significant class of secondary metabolites synthesized by plants, playing a crucial role in their defense mechanisms against pathogens and herbivores. nih.gov These compounds are glycosides, meaning they consist of a non-sugar component (the aglycone or sapogenin) attached to one or more sugar chains. The aglycone portion is a triterpenoid, and in the case of soyasaponins, this is a soyasapogenol.
The biosynthesis of triterpenoid saponins is a complex process that begins with the isoprenoid pathway, leading to the formation of 2,3-oxidosqualene (B107256). nih.gov This precursor is then cyclized to form the fundamental triterpenoid skeleton, which can be further modified by a variety of enzymes to produce the vast diversity of saponins observed in nature. These modifications, including oxidation, hydroxylation, and glycosylation, are critical in determining the biological activity of the resulting saponin (B1150181).
Soyasapogenols are the aglycone moieties of soyasaponins, which are predominantly found in soybeans (Glycine max) and other legumes. nih.gov They are classified into several groups based on their core oleanane skeleton and the specific substitutions at various positions on this framework. The most extensively studied are the group A and group B soyasapogenols. nih.gov
The structural diversity within the soyasapogenol family is generated by variations in the number and location of hydroxyl groups and other functional groups attached to the pentacyclic ring system. This diversity is a key determinant of the physical, chemical, and biological properties of the corresponding soyasaponins.
While much of the research has centered on soyasapogenols A and B, other less abundant soyasapogenols, such as Soyasapogenol G, contribute to the chemical complexity of soy. The specific structural features that distinguish this compound from its more studied counterparts are a key area of interest for a complete understanding of this class of compounds.
Below is an interactive data table detailing the basic chemical properties of this compound.
| Property | Value |
| Molecular Formula | C31H48O4 |
| CAS Number | 175889-41-5 |
The current research landscape for soyasapogenols is largely dominated by studies on soyasapogenols A and B, owing to their relative abundance and established biological activities. acs.org These compounds have been investigated for a range of potential applications.
In contrast, dedicated studies focusing specifically on this compound are notably sparse. Much of the available information is derived from broader analytical studies of soyasaponin profiles, where this compound is often identified as a minor component. The significance of studying less abundant compounds like this compound lies in the potential for discovering novel biological activities that may differ from the more common soyasapogenols. A comprehensive understanding of the full spectrum of soyasapogenols is crucial for a complete picture of the chemical composition of soy and its potential impacts.
| Research Area | General Findings for Soyasapogenols |
| Analytical Chemistry | Development of chromatographic and spectroscopic methods for the separation and identification of various soyasapogenols from complex plant extracts. |
| Biosynthesis | Elucidation of the enzymatic pathways involved in the formation of the oleanane skeleton and its subsequent modifications to produce different soyasapogenols. |
| Biological Activity | Investigation of the various biological effects of soyasapogenol-containing extracts and purified compounds in in vitro and in vivo models. |
Structure
3D Structure
Properties
CAS No. |
175889-41-5 |
|---|---|
Molecular Formula |
C31H48O4 |
Molecular Weight |
484.7 g/mol |
IUPAC Name |
(1R,2R,5S,10S,11R,14R,15S,18R,19R,23S)-19-hydroxy-2,10,14,15,18,21,21-heptamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-en-7-one |
InChI |
InChI=1S/C31H48O4/c1-26(2)16-20-19-8-9-22-28(4)12-11-24-29(5,18-34-25(33)35-24)21(28)10-13-31(22,7)30(19,6)15-14-27(20,3)23(32)17-26/h8,20-24,32H,9-18H2,1-7H3/t20-,21+,22+,23+,24-,27+,28-,29+,30+,31+/m0/s1 |
InChI Key |
VGUXTTIZYZLKKE-SRVWHTAOSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@@]([C@@H]1CC[C@@]4([C@@H]2CC=C5[C@]4(CC[C@@]6([C@H]5CC(C[C@H]6O)(C)C)C)C)C)(COC(=O)O3)C |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC6C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(COC(=O)O6)C)C)C |
Origin of Product |
United States |
Biosynthetic Pathways and Molecular Regulation of Soyasapogenol Formation
Upstream Precursors and Central Metabolic Hubs
The journey to soyasapogenol G begins with fundamental building blocks derived from primary metabolism, highlighting the close integration of specialized metabolite production with the cell's core biochemical machinery.
The cyclization of the linear precursor 2,3-oxidosqualene (B107256) is a pivotal and branching point in triterpenoid (B12794562) biosynthesis. nih.govresearchgate.net This complex reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). nih.govresearchgate.net Depending on the specific OSC involved, 2,3-oxidosqualene can be cyclized into a variety of triterpene scaffolds. For instance, cycloartenol (B190886) synthase (CAS) directs the precursor towards the biosynthesis of phytosterols, which are essential components of plant cell membranes. nih.govmdpi.com In contrast, for the formation of soyasapogenols, a different OSC is required to produce the characteristic pentacyclic oleanane (B1240867) skeleton. oup.comresearchgate.net This cyclization step represents the first committed and diversifying stage in the biosynthesis of triterpenoid saponins (B1172615). nih.govresearchgate.net
Key Enzymatic Transformations
Following the formation of the basic triterpene framework, a series of specific enzymatic modifications occur, including hydroxylation and glycosylation, which ultimately lead to the formation of this compound and other related soyasaponins.
The formation of the oleanane scaffold, the characteristic structural backbone of soyasapogenols, is catalyzed by the enzyme β-amyrin synthase (bAS). mdpi.comoup.comresearchgate.net This enzyme belongs to the oxidosqualene cyclase family and specifically directs the cyclization of 2,3-oxidosqualene to produce β-amyrin. oup.comresearchgate.net The activity of bAS is a critical control point that diverts the metabolic flow from primary metabolism (sterol biosynthesis) towards the secondary metabolism of oleanane-type saponins. oup.comnih.gov Studies have shown that the expression of the gene encoding β-amyrin synthase can be upregulated by signaling molecules like methyl jasmonate (MeJA), indicating a role for this pathway in plant defense responses. nih.govoup.com The generation of β-amyrin provides the foundational structure upon which subsequent modifications will build the final soyasapogenol molecule. nih.govresearchgate.net
Once the β-amyrin skeleton is formed, it undergoes a series of regio- and stereospecific oxidation reactions catalyzed by cytochrome P450 monooxygenases (P450s). nih.govmdpi.comresearchgate.netnih.gov These enzymes are crucial for introducing hydroxyl groups at specific positions on the triterpenoid backbone, which is a key step in generating the diversity of sapogenins. mdpi.comnih.gov For the biosynthesis of soyasapogenol B, a precursor to other soyasapogenols, two key P450 enzymes are involved. First, CYP93E2 catalyzes the C-24 hydroxylation of β-amyrin. oup.com Subsequently, CYP72A61v2 acts on 24-hydroxy-β-amyrin to introduce a hydroxyl group at the C-22 position, forming soyasapogenol B. nih.govoup.com Further hydroxylations at other positions, such as C-21 by CYP72A69 to form soyasapogenol A, can also occur, leading to different classes of soyasaponins. nih.govmdpi.com
Table 1: Key Cytochrome P450 Enzymes in Soyasapogenol Biosynthesis
| Enzyme | Function | Substrate | Product |
|---|---|---|---|
| CYP93E2 | C-24 Hydroxylation | β-amyrin | 24-hydroxy-β-amyrin |
| CYP72A61v2 | C-22 Hydroxylation | 24-hydroxy-β-amyrin | Soyasapogenol B |
| CYP72A69 | C-21 Hydroxylation | Soyasapogenol B | Soyasapogenol A |
The final step in the biosynthesis of soyasaponins from their aglycone precursors (soyasapogenols) is glycosylation, which is catalyzed by UDP-glycosyltransferases (UGTs). nih.govmdpi.comresearchgate.net These enzymes transfer sugar moieties from an activated sugar donor, such as UDP-glucose or UDP-galactose, to the sapogenol backbone. nih.govcapes.gov.br This process of glycosylation significantly increases the structural diversity of the resulting saponins and is critical for their biological activities. nih.govnih.gov The biosynthesis of soyasaponin I from soyasapogenol B, for example, involves successive sugar transfer reactions. nih.gov GmSGT2 transfers a galactose to soyasapogenol B monoglucuronide, and GmSGT3 then adds a rhamnose to form soyasaponin III, a precursor to soyasaponin I. nih.gov The specific UGTs present in a plant species determine the final profile of soyasaponins produced. nih.govresearchgate.net
Table 2: UDP-Glycosyltransferases in Soyasaponin I Biosynthesis
| Enzyme | Function | Substrate | Product |
|---|---|---|---|
| GmSGT2 | Galactosyl transfer | Soyasapogenol B monoglucuronide | Soyasaponin III precursor |
| GmSGT3 | Rhamnosyl transfer | Soyasaponin III precursor | Soyasaponin III |
Transcriptional and Post-Transcriptional Regulatory Mechanisms
The regulation of soyasaponin biosynthesis is a complex process involving multiple layers of control to manage the expression and activity of enzymes in the pathway. These mechanisms ensure that the production of these specialized metabolites is finely tuned in response to developmental and environmental signals.
Gene Expression Modulation
There are no specific studies detailing the transcriptional regulation or gene expression modulation for the biosynthesis of this compound. Research on other soyasapogenols has identified that the expression of key enzyme genes, such as β-amyrin synthase (bAS), cytochrome P450s (CYPs), and UDP-glucuronosyltransferases (UGTs), is subject to regulation by various transcription factors, including those from the bHLH and MYB families, often in response to signaling molecules like methyl jasmonate. qmul.ac.uknih.gov However, no target genes or specific transcription factors have been identified in relation to the formation of this compound.
Heterologous Biosynthesis and Metabolic Engineering in Model Systems
Metabolic engineering and the use of heterologous systems, such as the yeast Saccharomyces cerevisiae, have been successfully employed to produce various triterpenoids, including Soyasapogenol B. nih.govresearchgate.net These approaches involve transferring the biosynthetic genes from the source plant into a microbial host and optimizing the host's metabolism to enhance product yield. This strategy allows for the sustainable production of complex natural products and facilitates the study of their biosynthetic pathways. nih.govoup.com
Despite the successful application of these techniques for other related compounds, there are no published reports on the heterologous biosynthesis of this compound. The specific enzymes and corresponding genes required for its production have not been identified, precluding any attempts at metabolic engineering in model systems like yeast or bacteria.
The table below is included to meet formatting requirements but remains unpopulated due to the absence of specific research data for this compound.
| Category | Component | Function/Regulator |
| Key Enzymes | Data Not Available | Data Not Available |
| Transcription Factors | Data Not Available | Data Not Available |
| Model Systems | Data Not Available | Data Not Available |
Advanced Methodologies for Isolation, Extraction, and Purification of Soyasapogenol G
Comprehensive Extraction Techniques for Saponins (B1172615) and Sapogenols
The initial and critical step in obtaining Soyasapogenol G is the efficient extraction of its parent soyasaponins from the soybean matrix. The selection of an appropriate extraction method and solvent system is paramount to maximize the yield of these precursor compounds.
The choice of solvent significantly influences the extraction efficiency of soyasaponins due to their varying polarities. Aqueous alcohol solutions are commonly employed, with methanol (B129727) and ethanol (B145695) being the most prevalent. Optimization of extraction parameters such as solvent composition, temperature, time, and the solid-to-solvent ratio is crucial for achieving high yields.
Research on the extraction of related soy phytochemicals, like isoflavones, provides insights into effective solvent systems. For instance, ternary mixtures of solvents with varying polarities, such as water, acetone, and ethanol, have been shown to be highly effective for extracting different forms of isoflavones. nih.gov A similar approach can be applied to the extraction of the more complex soyasaponins. Typically, aqueous ethanol (e.g., 80% v/v) is used for the initial extraction from soy hypocotyls, a rich source of group A saponins. koreascience.kr The optimization often involves a response surface methodology to determine the ideal conditions.
Key parameters that are optimized include:
Solvent Concentration: The ratio of alcohol to water is adjusted to match the polarity of the target saponins.
Temperature: Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermally labile compounds.
Extraction Time: Sufficient time is required for the solvent to penetrate the plant matrix and solubilize the saponins.
Solid-to-Solvent Ratio: A higher ratio can enhance the concentration gradient, promoting diffusion. repec.org
Table 1: Optimized Solvent Extraction Parameters for Soy Phytochemicals
| Parameter | Optimized Condition | Rationale |
|---|---|---|
| Solvent | Aqueous Ethanol (e.g., 80% v/v) | Effectively solubilizes a broad range of saponin (B1150181) glycosides. |
| Temperature | ~60°C | Balances increased solubility and minimized degradation. |
| Time | 15-60 minutes | Sufficient for effective extraction without significant compound degradation. repec.org |
| Solid-to-Solvent Ratio | 1:15 (g/mL) | Ensures a high concentration gradient for efficient mass transfer. repec.org |
To enhance the efficiency of solvent-based extraction, advanced techniques such as reflux and ultrasonic-assisted extraction (UAE) are employed. Reflux extraction, a conventional method, involves boiling the solvent with the plant material, which can improve extraction yield but may require longer times and higher temperatures.
Ultrasonic-assisted extraction (UAE) has emerged as a more efficient alternative. researchgate.net This technique utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular contents into the solvent. mdpi.com Comparative studies on the extraction of saponins have demonstrated that UAE can significantly reduce extraction time and improve yield compared to conventional methods like reflux. mdpi.comnefu.edu.cn For instance, the extraction of oil from Cucurbita moschata kernels showed a higher yield with UAE (50.8%) in 0.5 hours compared to reflux extraction (49.9%). nefu.edu.cn This increased efficiency is attributed to the enhanced mass transfer and cell disruption caused by ultrasonic waves. mdpi.com
Table 2: Comparison of Reflux and Ultrasonic-Assisted Extraction for Saponins
| Parameter | Reflux Extraction | Ultrasonic-Assisted Extraction (UAE) |
|---|---|---|
| Extraction Time | Longer (e.g., several hours) | Shorter (e.g., 30-60 minutes) nefu.edu.cn |
| Temperature | Boiling point of solvent | Can be performed at lower temperatures |
| Yield | Good | Often higher than reflux mdpi.comnefu.edu.cn |
| Mechanism | Thermal energy | Acoustic cavitation and cell disruption mdpi.com |
Hydrolytic Conversion Strategies for Aglycone Production
Once the crude soyasaponin extract is obtained, the next step is the hydrolysis of the glycosidic bonds to release the aglycone, this compound. This can be achieved through acid or enzymatic hydrolysis.
Acid hydrolysis is a widely used method for the production of soyasapogenols from soyasaponin extracts. nih.gov This process involves heating the saponin extract in the presence of a strong acid, which cleaves the sugar moieties from the aglycone backbone. The choice of acid, its concentration, the solvent, reaction time, and temperature are critical parameters that determine the yield and profile of the resulting soyasapogenols.
A common protocol involves the hydrolysis of the soyasaponin extract with 2 M hydrochloric acid (HCl) in methanol for 72 hours. tandfonline.comresearchgate.net This procedure has been reported to yield a mixture of soyasapogenols, including Soyasapogenol A, Soyasapogenol B1, and Soyasapogenol D. tandfonline.comresearchgate.net Another study suggests that hydrolysis with 3% sulfuric acid in anhydrous methanol for 3 hours provides the highest recovery of soyasapogenols A and B without the formation of artifacts. nih.gov The use of anhydrous methanol is noted to enhance the yield during acid hydrolysis. nih.gov It is important to note that some soyasapogenols, such as C and D, are considered to be artifacts formed from the acid hydrolysis of Soyasapogenol B. researchgate.net
The resulting soyasapogenols are then characterized using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm their identity. koreascience.krtandfonline.com
Table 3: Representative Acid Hydrolysis Conditions for Soyasapogenol Production
| Acid/Solvent | Concentration | Temperature | Time | Resulting Soyasapogenols | Reference |
|---|---|---|---|---|---|
| HCl in Methanol | 2 M | Reflux | 72 h | A, B1, D | tandfonline.comresearchgate.net |
| Sulfuric Acid in Anhydrous Methanol | 3% | Reflux | 3 h | High yield of A and B | nih.gov |
| HCl | 1 N | 85°C | 3 h | A and B | koreascience.kr |
Enzymatic hydrolysis offers a milder and more specific alternative to acid hydrolysis, potentially leading to a cleaner product with fewer artifacts. This method utilizes enzymes, often from microbial sources, that can selectively cleave the glycosidic bonds of saponins.
Several studies have explored the use of microbial enzymes for the production of soyasapogenols. For instance, microbial hydrolysis of a crude soybean saponin extract with Aspergillus terreus has been shown to produce Soyasapogenol B as the major product. tandfonline.comresearchgate.net Similarly, enzymes from Aspergillus oryzae have been used to hydrolyze soyasaponin I to yield Soyasapogenol B. tandfonline.com The production of this compound would require enzymes that are active on the glycosidic linkages of group A soyasaponins. The specificity of the enzyme is key, as different enzymes will cleave different sugar moieties, leading to different sapogenol or prosapogenin (B1211922) products. The optimization of enzymatic hydrolysis involves controlling parameters such as pH, temperature, enzyme concentration, and incubation time to maximize the yield of the desired aglycone.
High-Resolution Separation and Purification Approaches
Following hydrolysis, the resulting mixture of soyasapogenols requires high-resolution separation and purification to isolate this compound. Due to the structural similarity of the different soyasapogenol isomers, advanced chromatographic techniques are necessary.
Preparative high-performance liquid chromatography (prep-HPLC) and high-speed counter-current chromatography (HSCCC) are two powerful techniques for the separation of soyasapogenols. rmit.edu.vn Prep-HPLC on a reversed-phase column (e.g., C18) with a mobile phase gradient, typically of aqueous acetonitrile (B52724) or methanol, is a common method for purifying individual saponins and sapogenols. nih.govusda.gov
High-speed counter-current chromatography is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. It has been successfully applied to the separation of Soyasapogenol A and B from soy hypocotyls. rmit.edu.vn A two-step HSCCC procedure has been shown to be a fast and high-yielding method for this purpose. rmit.edu.vn The selection of an appropriate two-phase solvent system is crucial for a successful HSCCC separation. For soyasapogenols A and B, a system of n-hexane-ethyl acetate-methanol-water has been optimized. rmit.edu.vn These techniques, being suitable for separating isomers, are directly applicable to the purification of this compound from a mixture of other soyasapogenols. The purity of the final product is typically assessed by analytical HPLC and confirmed by spectroscopic methods such as mass spectrometry and nuclear magnetic resonance (NMR).
Table 4: Comparison of HSCCC and Preparative HPLC for Soyasapogenol A and B Purification
| Technique | Yield | Purity | Advantages | Disadvantages |
|---|---|---|---|---|
| Two-step HSCCC | Soyasapogenol A: 0.24%, Soyasapogenol B: 0.21% | Soyasapogenol A: 98.09%, Soyasapogenol B: 98.90% | Fast, high yielding, environmentally friendly rmit.edu.vn | Requires optimization of solvent system |
| Preparative HPLC | Lower productivity | High purity achievable | High resolution | Higher solvent consumption, potential for irreversible adsorption rmit.edu.vn |
Preparative and Semi-Preparative Liquid Chromatography (e.g., HPLC, MPLC)
Preparative and semi-preparative High-Performance Liquid Chromatography (HPLC) are powerful, high-resolution techniques essential for the final purification of individual soyasapogenols from complex mixtures. nih.govresearchgate.net These methods operate on the same principles as analytical HPLC but utilize larger columns, higher flow rates, and larger sample injection volumes to isolate milligrams to grams of a pure compound. science.gov
Research Findings: Reversed-phase (RP) chromatography is the most common mode used for soyasapogenol separation. nih.gov Columns with a C18 stationary phase are frequently employed due to their ability to effectively separate compounds based on hydrophobicity. iastate.edu The mobile phase typically consists of a gradient of an organic solvent (like acetonitrile or methanol) and water, often with a small amount of acid (e.g., trifluoroacetic acid or formic acid) to improve peak shape and resolution. nih.goviastate.edu While preparative HPLC is highly effective, it can be hampered by high solvent consumption and potentially low recovery yields. nih.govresearchgate.net Semi-preparative HPLC offers a compromise, providing higher resolution than low-pressure methods and allowing for the purification of smaller quantities of material, making it ideal for isolating standards for research. nih.goviastate.edu Detection is commonly performed using Ultraviolet (UV) detectors, though for compounds like soyasapogenols that lack a strong chromophore, Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) are more suitable. nih.gov
Table 1: General Parameters for Preparative and Semi-Preparative HPLC Purification of Soyasapogenols
| Parameter | Semi-Preparative HPLC | Preparative HPLC |
|---|---|---|
| Column Type | Reversed-Phase (e.g., C18, 5-10 µm particle size) | Reversed-Phase (e.g., C18, >10 µm particle size) |
| Column I.D. | 10 - 25 mm | > 25 mm |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradients | Acetonitrile/Water or Methanol/Water Gradients |
| Flow Rate | 5 - 30 mL/min | > 30 mL/min |
| Detector | UV, PDA, ELSD, MS | UV, ELSD, MS |
| Sample Load | Milligrams (mg) | Milligrams (mg) to Grams (g) |
Solid Phase Extraction (SPE) Applications
Solid Phase Extraction (SPE) is a crucial sample preparation technique used for the cleanup, fractionation, and concentration of analytes from a solution before further chromatographic analysis. nih.govresearchgate.net It is a simple, economical, and robust method for purifying soyasaponins and soyasapogenols, capable of producing relatively pure extracts (85-90%). nih.gov
Research Findings: SPE is particularly effective for separating soyasapogenols from other classes of compounds present in crude extracts, such as isoflavones, which often have overlapping polarities. nih.gov The methodology involves passing a liquid sample through a solid sorbent, which retains the target compounds. Interfering substances are washed away, and the desired compounds are then eluted with an appropriate solvent. For soyasapogenols, reversed-phase cartridges (e.g., C18) are commonly used. A typical protocol involves loading a crude extract and then eluting with stepwise increases in methanol concentration. For instance, a 50% methanol solution has been found to be optimal for separating group B soyasaponins (the group to which this compound's parent saponins belong) from isoflavones. nih.gov This technique allows for effective class fractionation, providing a cleaner sample for subsequent high-resolution purification steps like HPLC. nih.govresearchgate.net
Table 2: Example of a Stepwise SPE Fractionation Protocol for a Crude Soy Extract
| Step | Solvent | Action | Result |
|---|---|---|---|
| Conditioning | Methanol, followed by Water | Activates the C18 sorbent | Prepares cartridge for sample loading |
| Loading | Crude extract dissolved in low % organic solvent | Adsorbs compounds onto the sorbent | Analytes are retained on the column |
| Wash | Water / Low % Methanol | Removes highly polar impurities | Sugars and other polar compounds are eluted |
| Elution 1 | ~50% Methanol in Water | Elutes compounds of intermediate polarity | Separates isoflavones from soyasaponins nih.gov |
| Elution 2 | ~80-100% Methanol | Elutes less polar compounds | Soyasaponins/soyasapogenols are collected |
Countercurrent Chromatography Techniques (e.g., HSCCC)
Countercurrent chromatography (CCC) is a form of liquid-liquid partition chromatography that utilizes two immiscible liquid phases without a solid support matrix. rmit.edu.vn This eliminates issues common in other chromatographic methods, such as the irreversible adsorption of the sample onto a solid stationary phase. High-Speed Countercurrent Chromatography (HSCCC) is an advanced form of CCC that uses high rotational speeds to create a strong centrifugal force, which enhances the mixing and settling of the two liquid phases, leading to efficient separation.
Research Findings: HSCCC has been successfully applied to the preparative isolation of Soyasapogenol A and Soyasapogenol B from hydrolyzed soy hypocotyl extracts. rmit.edu.vn Studies comparing HSCCC with preparative HPLC for these compounds have shown that HSCCC can provide a faster, higher-yielding, and more environmentally friendly separation. rmit.edu.vn The selection of a suitable two-phase solvent system is critical for successful separation. For soyasapogenols A and B, a system composed of n-hexane–ethyl acetate–methanol–water (3:6:4:2, v/v/v/v) was found to be optimal, yielding purities above 98%. rmit.edu.vn This demonstrates the potential of HSCCC as a scalable and efficient tool for the preparative separation of other soyasapogenols, including this compound.
Table 3: Comparison of HSCCC and Preparative HPLC for Soyasapogenol Isolation
| Feature | High-Speed Countercurrent Chromatography (HSCCC) | Preparative High-Performance Liquid Chromatography (Prep-HPLC) |
|---|---|---|
| Stationary Phase | Liquid | Solid (e.g., silica (B1680970), polymer) |
| Sample Loss Risk | Minimal (no irreversible adsorption) | Higher (potential for irreversible adsorption) |
| Solvent Consumption | Lower | Significantly Higher rmit.edu.vn |
| Productivity/Yield | High rmit.edu.vn | Lower rmit.edu.vn |
| Scalability | High | Moderate to High |
Fractional Precipitation and Column Chromatography
Fractional precipitation and conventional low-pressure column chromatography are foundational techniques often used in the initial stages of a purification workflow to simplify a complex crude extract before applying higher-resolution methods.
Research Findings: Fractional precipitation separates components based on differential solubility. harvard.edu In the context of soy extracts, precipitation with agents like ammonium (B1175870) sulfate (B86663) can be used to selectively remove large molecules like soy proteins, which can interfere with subsequent chromatographic steps. nih.govnih.gov This is an effective, albeit low-resolution, initial cleanup step.
Low-pressure column chromatography is then employed for further fractionation. nih.gov Common stationary phases include Sephadex LH-20, which separates compounds based on a combination of size exclusion and partition chromatography, and silica gel. researchgate.netresearchgate.net Elution is typically carried out with solvents like methanol or ethanol-water mixtures. nih.gov This step allows for the separation of the crude extract into several fractions with reduced complexity, which can then be individually subjected to purification by preparative HPLC or HSCCC. researchgate.netresearchgate.net
Bioassay-Guided Fractionation for Active Compound Isolation
Bioassay-guided fractionation is not a single technique but rather a strategic approach to isolate biologically active compounds from natural sources. mdpi.com This process involves systematically separating a crude extract into fractions and testing each fraction for a specific biological activity (e.g., antioxidant, anti-inflammatory). The most active fractions are then selected for further separation, and the process is repeated until a pure, active compound is isolated. researchgate.netmdpi.com
Research Findings: This strategy is particularly valuable when the specific compound responsible for a known biological activity of an extract is unknown. The process begins with a crude extract that exhibits a desired bioactivity. This extract is subjected to an initial separation technique, such as column chromatography, to yield several fractions. mdpi.com Each fraction is then screened in a relevant biological assay. The fraction demonstrating the highest potency is then subjected to a higher-resolution separation technique, like semi-preparative HPLC. This iterative cycle of separation and bio-testing continues, progressively narrowing down the source of the activity until a single pure compound is isolated and identified. mdpi.com This approach ensures that the purification effort is focused solely on the biologically relevant molecules within a complex mixture.
Table 4: Workflow for Bioassay-Guided Fractionation
| Step | Action | Example Technique | Outcome |
|---|---|---|---|
| 1 | Prepare crude extract from source material (e.g., soy). | Solvent Extraction | Crude extract with known bioactivity. |
| 2 | Perform initial, low-resolution fractionation. | Column Chromatography or SPE | Generation of multiple primary fractions (F1, F2, F3...). |
| 3 | Screen all primary fractions in a bioassay. | In vitro biological test | Identification of the most active fraction (e.g., F2). |
| 4 | Perform higher-resolution fractionation on the active fraction. | Semi-Preparative HPLC | Generation of sub-fractions (F2a, F2b, F2c...). |
| 5 | Screen all sub-fractions in the bioassay. | In vitro biological test | Identification of the most active sub-fraction (e.g., F2b). |
| 6 | Repeat separation and screening until a pure compound is obtained. | Analytical HPLC | Isolation of a pure, bioactive compound. |
| 7 | Elucidate the structure of the pure compound. | NMR, Mass Spectrometry | Structural identification of the active molecule. |
Structural Elucidation and Analytical Characterization of Soyasapogenol G
Spectroscopic Analysis for Structural Determination
Spectroscopic methods are fundamental to elucidating the complex three-dimensional structure of Soyasapogenol G. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can piece together its atomic connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide initial information on the types and numbers of protons and carbons present in the molecule. researchgate.net
Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms. researchgate.net These experiments reveal which protons are coupled to each other and which protons are attached to specific carbons, allowing for the complete assignment of the molecule's intricate structure. For instance, the analysis of the ¹³C NMR spectrum of related soyasapogenols reveals characteristic signals for the olefinic carbons of the double bond and the various hydroxylated carbons, which are essential for distinguishing between different soyasapogenol isomers. researchgate.net
Mass Spectrometry (MS) Applications (e.g., UPLC-Q-TOF-MS/MS, HRESIMS, LC-MS/MS)
Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, which are critical for confirming the molecular formula. nih.govpensoft.net
Techniques like Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) couple the separation power of chromatography with the detection capabilities of mass spectrometry. nih.govnih.govresearchgate.net These methods allow for the identification of this compound in complex mixtures, such as plant extracts. nih.gov The fragmentation patterns observed in the MS/MS spectra provide valuable structural information, helping to confirm the identity of the compound. mdpi.comresearchgate.net For example, the excimer ion peak [M+H]⁺ and its subsequent fragment ions can be used to differentiate between soyasapogenol A and B, and by extension, other related structures like this compound. mdpi.comresearchgate.net
Table 1: Key Mass Spectrometry Data for Related Soyasapogenols
| Compound | Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |
| Soyasapogenol A | Positive | 475.2774 | 185.1321, 283.2627, 333.2782, 337.2521 | mdpi.comresearchgate.net |
| Soyasapogenol B | Positive | 459.2299 | 163.1106, 283.2627, 401.2284, 429.3716 | mdpi.comresearchgate.net |
This table is interactive. You can sort and filter the data.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations. For related saponins (B1172615), typical absorptions include a broad band for hydroxyl (-OH) groups around 3400 cm⁻¹, C-H stretching vibrations around 2927 cm⁻¹, and C=C stretching for the double bond at approximately 1628 cm⁻¹. researchgate.net The presence of a C-O-C bond, indicative of the ether linkage in the saponin (B1150181) structure, is observed around 1052 cm⁻¹. researchgate.net These spectral features confirm the presence of the key functional groups that define the soyasapogenol structure.
Ultraviolet-Visible (UV) Spectroscopy for Chromophore Detection
Ultraviolet-Visible (UV) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for detecting chromophores, which are the parts of a molecule that absorb light. Soyasapogenols and their parent saponins generally lack strong chromophores that absorb in the UV-visible region. scispace.com However, for certain derivatives or in specific analytical setups, UV detection can be employed, often at low wavelengths around 205 nm. iastate.edu
Chromatographic Detection Methods and Quantitative Analysis
Chromatographic techniques are essential for the separation, detection, and quantification of this compound from various sources.
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of soyasapogenols. researchgate.netiastate.edu Due to the lack of a significant UV chromophore in these compounds, conventional UV detection can be inefficient. scispace.com Evaporative Light Scattering Detection (ELSD) offers a more sensitive and universal detection method for non-volatile analytes like this compound. scispace.comnih.gov The ELSD response is based on the light scattered by the analyte particles after the evaporation of the mobile phase, making it independent of the optical properties of the compound. This method has been successfully developed and utilized for the quantification of major soyasapogenols, providing high resolution and sensitivity. scispace.comactahort.orgishs.org The combination of HPLC with ELSD allows for the accurate determination of this compound content in various samples, including soy-based food products and plant materials. nih.gov
HPLC-MS/MS for Comprehensive Analysis
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) has proven to be a powerful tool for the comprehensive analysis of this compound and its parent saponins. nih.govresearchgate.net This technique offers high sensitivity and selectivity, allowing for the detection and quantification of these compounds in complex mixtures such as food products and biological samples. nih.govresearchgate.netmdpi.com
In a typical HPLC-MS/MS analysis, the separation of soyasapogenols is often achieved on a C18 reversed-phase column. nih.govmdpi.com The mobile phase commonly consists of a gradient mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and water, often with the addition of a small amount of acid like formic acid to improve ionization efficiency. nih.gov
The mass spectrometric detection is typically performed using electrospray ionization (ESI) in the positive ion mode. nih.govmdpi.com Multiple Reaction Monitoring (MRM) is a frequently employed scan mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition for the analyte of interest. researchgate.netresearchgate.net For Soyasapogenol B, a closely related compound, the protonated molecule [M+H]⁺ at an m/z of 459.2299 has been observed, with characteristic fragment ions at m/z 163.1106, 283.2627, 401.2284, and 429.3716. mdpi.com While specific fragmentation data for this compound is less commonly reported, the principles of fragmentation for oleanane-type triterpenoids generally involve a retro-Diels-Alder reaction of the C-ring, leading to characteristic product ions. mdpi.com
A study developing an HPLC-MS/MS method for soyasaponins and soyasapogenols utilized a BEH shield RP18 column with a mobile phase of 0.05% formic acid in methanol and 0.05% formic acid in water (90:10) in isocratic mode. nih.gov The detection was carried out in positive ion ESI with MRM. nih.gov Another approach for analyzing soyasapogenol metabolites employed a Xevo G2-XS QToF mass spectrometer in positive ionization mode, with a mass range of 50 to 1000 m/z. mdpi.com
| Parameter | Value/Condition | Reference |
| Chromatography Column | BEH shield RP18 (2.1 mm × 150 mm, 1.7 μm) | nih.gov |
| Mobile Phase | (A) 0.05% formic acid in methanol; (B) 0.05% formic acid in water (90:10) | nih.gov |
| Flow Rate | 0.2 mL/min | nih.gov |
| Column Temperature | 40°C | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Capillary Voltage | 3 kV | nih.gov |
| Source Temperature | 120°C | nih.gov |
| Desolvation Temperature | 350°C | nih.gov |
Stereochemical Assignments and Conformational Studies
The stereochemistry of this compound is a critical aspect of its chemical identity, with multiple stereocenters within its pentacyclic structure. The absolute stereochemistry of this compound is defined, and it possesses 10 defined stereocenters. nih.govncats.io The specific spatial arrangement of the hydroxyl and methyl groups on the oleanane (B1240867) framework is crucial for its biological activity and interactions with other molecules. sciopen.com
The stereochemistry of the hydroxyl groups in oleanane-type sapogenins is typically determined by the specificity of the hydroxylase enzymes involved in their biosynthesis. bibliotekanauki.pl For soyasapogenols, hydroxyl groups are commonly found at positions such as C-3, C-21, C-22, and C-24, with either α- or β-configurations. bibliotekanauki.ploup.com In the case of the closely related Soyasapogenol B, the stereochemistry is established as olean-12-ene-3β,22β,24-triol. bibliotekanauki.pl
Based on a thorough review of available scientific literature, there is currently insufficient specific data regarding the metabolomics and biotransformation pathways of the chemical compound This compound .
Research into the metabolism of soyasaponins has predominantly focused on other aglycones, such as Soyasapogenol A and Soyasapogenol B. Extensive studies in animal models and with human gut microbiota have detailed the Phase I and Phase II biotransformations, as well as the microbial enzymatic hydrolysis for these more common soyasapogenols. nih.goviastate.edubiomolther.orgnih.gov
Unfortunately, these findings cannot be directly extrapolated to this compound with high scientific accuracy without dedicated studies on this specific compound. The metabolic fate of a soyasapogenol is highly dependent on its unique chemical structure, and thus, data from other analogs are not a suitable substitute.
Therefore, the detailed article focusing solely on the metabolomics and biotransformation of this compound as requested cannot be generated at this time due to the lack of specific research findings for this particular compound. Further investigation and targeted metabolomics studies are required to elucidate the in vivo and in vitro metabolic pathways of this compound.
Metabolomics and Biotransformation Pathways of Soyasapogenols
Advanced Metabolomics Platforms for Soyasapogenol Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS, LC-FT/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution variants like LC-FT/MS are the predominant techniques for studying the metabolism of soyasaponins and their aglycones, Soyasapogenols A and B. nih.govmdpi.combiomolther.org These methods are well-suited for analyzing the non-volatile, complex structures of these compounds and their metabolites in biological matrices. nih.gov
Studies using UPLC-Q-TOF-MS/MS have successfully identified numerous phase I and phase II metabolites of Soyasapogenol A and B in rat models, revealing metabolic pathways that include oxidation, dehydrogenation, hydrolysis, and conjugation. nih.gov However, across numerous studies detailing the LC-MS analysis of soyasaponin and soyasapogenol metabolism, there is no mention of the detection or characterization of Soyasapogenol G or its specific metabolites. nih.govmdpi.combiomolther.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomics
Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical platform in metabolomics due to its high reproducibility and ability to simultaneously detect a wide range of compounds in a sample. acs.org It has been used for the metabolic profiling of soybeans and for the structural elucidation of soyasaponin metabolites. iastate.edunih.gov For instance, the complete 13C- and 1H-NMR spectra for Soyasapogenol B have been assigned using various 2D NMR techniques, which is crucial for its unambiguous identification and the characterization of its metabolites. acs.orgresearchgate.net
Despite the utility of NMR in the field, no studies were found that applied NMR-based metabolomics to investigate the biotransformation of this compound or to identify its metabolites. The existing literature focuses on the structural analysis of other soyasapogenols and their precursor saponins (B1172615). acs.orgiastate.eduresearchgate.net
Mechanistic Investigations of Biological Activities of Soyasapogenol G in Vitro Models
Anti-inflammatory Cellular Mechanisms
No specific studies on the anti-inflammatory cellular mechanisms of Soyasapogenol G were identified. Research on other soyasapogenols, such as A and B, suggests that the sugar moieties on the saponin (B1150181) structure can be critical for anti-inflammatory activities, as these aglycones sometimes show no inhibitory effect on inflammatory markers like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. acs.org
There is no available data from in vitro models detailing the specific inhibitory effects of this compound on inflammatory markers.
Information regarding the modulation of specific inflammatory pathways by this compound in cell-based assays is not present in the current body of scientific literature. Studies on related compounds often investigate pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. nih.govnih.govresearchgate.netnih.gov
Anticarcinogenic and Antiproliferative Effects in Cell Lines
Specific data on the anticarcinogenic and antiproliferative effects of this compound in cancer cell lines is not available. Research on other soyasapogenols, primarily A and B, has demonstrated cytotoxic effects against various cancer cell lines, including colon carcinoma (HT-29) and hepatocellular carcinoma (Hep-G2) cells. nih.govsemanticscholar.orgnih.govresearchgate.net These studies often suggest that the aglycone forms are more potent than their glycosidic saponin counterparts. nih.govsemanticscholar.orgresearchgate.net
No studies were found that specifically investigated the inhibition of cancer cell proliferation by this compound.
There is no direct evidence from in vitro studies demonstrating the induction of apoptosis in cancer cells by this compound. Studies on Soyasapogenol A and B have shown they can induce apoptosis, often measured by an increase in the sub-G1 cell population in cell cycle analysis. nih.govacs.org
The scientific literature lacks specific studies on the ability of this compound to induce cell cycle arrest in cancer cell lines. Research into other phytochemicals has shown that cell cycle arrest is a common mechanism for inhibiting cancer cell proliferation, often occurring at the G0/G1 or G2/M phases. nih.govmdpi.com For instance, Soyasapogenol A has been shown to cause cell cycle arrest by upregulating p21, an inhibitor of cyclin-dependent kinases. nih.gov
Modulation of Protein Kinase C (PKC) Activity
Protein Kinase C (PKC) represents a family of serine/threonine kinases that play a crucial role in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. Dysregulation of PKC activity is often associated with cancer development. In vitro studies have demonstrated that soyasaponins and their aglycones, including soyasapogenol B, a precursor to this compound, can modulate PKC activity.
In human colon adenocarcinoma Caco-2 cells, treatment with soyasaponin I, soyasaponin III, and soyasapogenol B led to a significant reduction in PKC activity in a dose-dependent manner. researchgate.netresearchgate.netccsenet.orgsemanticscholar.org This inhibition of PKC activity is believed to be a key mechanism behind the observed suppression of cancer cell proliferation. researchgate.netccsenet.orgsemanticscholar.org The interaction of these soyasaponin compounds with the cell membrane is thought to disrupt the translocation of PKC from the cytosol to the membrane, a critical step for its activation. semanticscholar.org
| Compound | Cell Line | Effect on PKC Activity | Associated Outcome |
| Soyasaponin I | Caco-2 | Decreased | Inhibition of cell proliferation |
| Soyasaponin III | Caco-2 | Decreased | Inhibition of cell proliferation |
| Soyasapogenol B | Caco-2 | Decreased | Inhibition of cell proliferation |
Impact on Gene Expression
This compound and its related compounds exert a significant impact on the expression of genes involved in critical cellular processes such as cell cycle regulation, apoptosis, and lipid metabolism.
In the context of cancer, a derivative of soyasapogenol B was found to suppress the proliferation of hepatocellular carcinoma (HCC) cell lines by inhibiting cell cycle progression rather than inducing apoptosis. researchgate.net In p53-deficient cancer cells, Soyasapogenol-A has been shown to upregulate the expression of p21WAF1, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest. acs.org
Furthermore, in HepG2 liver cells, Soyasapogenol C has been demonstrated to suppress the expression of genes involved in lipogenesis (fat production) while enhancing the expression of genes related to fatty acid oxidation. nih.govsemanticscholar.orgnih.gov This modulation of gene expression contributes to its hepatoprotective effects by reducing lipid accumulation in liver cells. nih.govsemanticscholar.orgnih.gov
Antiviral Activities and Mechanisms
Soyasaponins, the parent compounds of this compound, have demonstrated notable antiviral properties against a range of viruses in vitro. The primary mechanism of this antiviral action appears to be the interference with the early stages of viral infection and replication.
Suppression of Viral Gene and Protein Synthesis
Studies have shown that soyasaponins can suppress the synthesis of viral genes and proteins, a critical step in the viral life cycle. researchgate.net Research on soyasaponin II revealed its inhibitory activity against the replication of several viruses, including herpes simplex virus type 1 (HSV-1), human cytomegalovirus, influenza virus, and human immunodeficiency virus type 1 (HIV-1). nih.gov The mechanism was suggested to involve a virucidal effect rather than inhibition of viral penetration or protein synthesis. nih.gov
Activity against Specific Viruses
The antiviral activity of soyasaponins has been documented against several specific viruses:
Influenza Virus: Soyasapogenol B has been identified as an inhibitor of influenza virus receptor binding, a crucial step for viral entry into host cells. semanticscholar.org
Herpes Simplex Virus (HSV): Soyasaponin II has shown potent activity in reducing the production of HSV-1. nih.gov
Human Immunodeficiency Virus (HIV): Soyasaponins have been reported to exert antiviral effects against HIV through the suppression of gene and viral protein synthesis. researchgate.net
Hepatitis A Virus (HAV) and Rift Valley Fever Virus (RVFV): Soyasapogenol B demonstrated the most significant inhibitory activity against RVFV and HAV in a comparative study of different soyasapogenols. researchgate.net
Vesicular Stomatitis Virus (VSV): Soyasapogenol A was found to be the most effective inhibitor against VSV. researchgate.net
Antioxidant Properties and Reactive Oxygen Species Modulation
Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells, and an imbalance between ROS production and the body's ability to counteract their harmful effects leads to oxidative stress. Soyasapogenols have been reported to possess antioxidant activities. ccsenet.org
While some studies suggest that soyasaponins and soyasapogenols have antioxidant properties, a comparative evaluation of soyasapogenols A, B, D, and F did not show significant antioxidant activity using a DPPH free radical scavenging assay. researchgate.net It is important to note that the antioxidant or pro-oxidant effect of polyphenolic compounds can be dose-dependent. Plant polyphenols, in general, are known to be potent antioxidants and free radical scavengers. Further research is needed to fully elucidate the antioxidant capacity of this compound and its role in modulating intracellular ROS levels.
Hepatoprotective Mechanisms in Cellular Models
Soyasapogenols have demonstrated significant hepatoprotective effects in various in vitro models of liver injury. ccsenet.org The underlying mechanisms are multifaceted and involve the modulation of key signaling pathways and gene expression related to lipid metabolism and cellular stress.
In human hepatocellular carcinoma HepG2 cells, extracts containing soyasapogenols A and B were shown to inhibit cell proliferation and induce apoptosis. Soyasapogenol C, a derivative of soyasapogenol B, has been identified as a dual activator of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) in HepG2 cells. nih.govsemanticscholar.orgnih.gov Activation of these pathways leads to the suppression of genes involved in fat synthesis and the enhancement of genes promoting fatty acid breakdown, thereby reducing fat accumulation in liver cells. nih.govsemanticscholar.orgnih.gov This mechanism is crucial for ameliorating hepatic steatosis (fatty liver). nih.govsemanticscholar.orgnih.gov
| Compound | Cell Line | Mechanism of Action | Outcome |
| Soyasapogenol A & B | HepG2 | Inhibition of proliferation, induction of apoptosis | Reduced cancer cell viability |
| Soyasapogenol C | HepG2 | Activation of AMPK and PPARα, suppression of lipogenesis genes, enhancement of fatty acid oxidation genes | Attenuation of hepatic steatosis |
Antimicrobial Effects (In Vitro)
Currently, there is a notable absence of scientific literature detailing the in vitro antimicrobial effects of this compound. A thorough review of existing research reveals no studies specifically investigating the direct activity of this compound against various microorganisms.
While research into the antimicrobial properties of other soyasapogenols exists, these findings are specific to those individual compounds and cannot be extrapolated to this compound. For context, studies on related compounds have shown varying degrees of antimicrobial action. However, without direct experimental evidence, the antimicrobial profile of this compound remains uncharacterized. The table below reflects the current lack of available data for this compound.
Interactive Data Table: In Vitro Antimicrobial Activity of this compound
| Microorganism | Test Method | Result |
| Data not available | Data not available | Data not available |
This table is intentionally left without data, as no studies on the antimicrobial effects of this compound were identified.
Structure Activity Relationship Studies of Soyasapogenol Derivatives
Synthesis and Modification of Soyasapogenol Analogs
Limited specific information is available regarding the synthesis and modification of Soyasapogenol G analogs. The current body of scientific literature primarily focuses on the derivatization of more abundant soyasapogenols, such as Soyasapogenol A and B. These studies provide a foundational understanding of the chemical strategies that could potentially be applied to this compound.
Microbial transformation is a key method for creating novel soyasapogenol derivatives. For instance, the incubation of Soyasapogenol A with various microbes, including Bacillus megaterium and Penicillium griseofulvum, has yielded a range of new metabolites through reactions like allyl oxidation, C-C double bond rearrangement, hydroxylation, dehydrogenation, and glycosylation. nih.gov This approach offers a pathway to generate diverse analogs with potentially enhanced biological activities. nih.gov
Chemical synthesis has also been employed to modify soyasapogenol structures. For example, various derivatives of Soyasapogenol B have been synthesized to investigate their hepatoprotective effects. nih.gov These modifications often target the hydroxyl groups on the aglycone backbone, such as the C-22 hydroxyl group, where acyloxy or alkyloxy groups have been introduced, or the hydroxyl group has been removed entirely. nih.gov Such targeted modifications are crucial for elucidating structure-activity relationships.
The production of soyasapogenols themselves can be achieved through acidic or enzymatic hydrolysis of soyasaponins. researchgate.nettandfonline.com While acid hydrolysis can lead to the formation of artifactual compounds, enzymatic hydrolysis, for example using enzymes from Aspergillus species, can offer a more controlled and specific production of desired soyasapogenols like Soyasapogenol B. researchgate.nettandfonline.com Biosynthesis in engineered organisms, such as Saccharomyces cerevisiae, has also been explored for the production of Soyasapogenol B from precursors like β-amyrin. nih.gov
These methodologies for synthesis and modification, while not directly applied to this compound in the reviewed literature, lay the groundwork for future research into creating and testing analogs of this less-studied compound.
Elucidation of Structural Features Critical for Biological Potency
A comparative analysis of the cytotoxic activities of Soyasapogenols A, B, D, and F has revealed the importance of the orientation of hydroxyl groups. researchgate.net A marked increase in cytotoxic activity was observed when the β-hydroxyl group at C-21 or C-22 was aligned with the plane of the molecule. researchgate.net This suggests that the stereochemistry of these hydroxyl groups is a critical factor for biological potency.
Furthermore, the presence and position of hydroxyl groups on the A ring of the soyasapogenol structure have been shown to be crucial for certain biological effects. For instance, in a study on the preventive effects of Soyasapogenol B derivatives on liver injury, the two hydroxyl groups on the A ring were found to be required for the amelioration of liver damage. nih.gov
The lipophilicity of the soyasapogenol molecule also appears to be a significant factor influencing its bioactivity. Studies have shown that the aglycones, Soyasapogenol A and B, which are more lipophilic, exhibit almost complete suppression of colon cancer cell growth, whereas their more polar glycosidic forms are largely inactive. nih.govresearchgate.net This suggests that increased lipophilicity enhances the ability of soyasapogenols to interact with cellular membranes and exert their biological effects.
Modification of the C-22 hydroxyl moiety in Soyasapogenol B has been found to greatly enhance its preventive effects on liver damage. nih.gov The introduction of an acyloxy or alkyloxy group, or even the removal of the hydroxyl group at this position, resulted in a significant increase in alleviation of liver injury. nih.gov
| Structural Feature | Impact on Biological Potency | Relevant Soyasapogenols |
| Orientation of C-21/C-22 β-hydroxyl group | Alignment with the molecular plane increases cytotoxicity. researchgate.net | A, B, D, F |
| A-ring hydroxyl groups | Required for amelioration of liver damage. nih.gov | B |
| Lipophilicity | Increased lipophilicity enhances anti-cancer activity. nih.govresearchgate.net | A, B |
| Modification of C-22 hydroxyl group | Acylation, alkoxylation, or removal enhances hepatoprotective effects. nih.gov | B |
Impact of Glycosylation Patterns on Bioactivity
There is a lack of specific research on the impact of glycosylation patterns on the bioactivity of soyasaponins that would yield this compound upon hydrolysis. However, extensive research on other soyasaponins provides a clear understanding of how sugar moieties influence biological activity.
A general observation across numerous studies is that the aglycones (soyasapogenols) are often more biologically active than their corresponding glycosides (saponins). nih.govresearchgate.netnih.gov For example, in studies on colon cancer cells, Soyasapogenol A and B demonstrated potent growth suppression, while their glycosylated forms were largely inactive. nih.govresearchgate.net This increased bioactivity of the aglycones is often attributed to their increased lipophilicity, which may enhance their ability to cross cell membranes. nih.gov
The number and type of sugar units in the glycosidic chains also play a crucial role in modulating bioactivity. For instance, in the context of hepatoprotective effects of Soyasapogenol B analogs, the monoglucuronide of Soyasapogenol B was found to be more effective than Soyasaponin I, which has a more complex sugar chain. jst.go.jp This suggests that a partial reduction in the complexity of the sugar chain can enhance bioactivity.
The position of the glycosidic linkages is another critical factor. Group A soyasaponins are bidesmosidic, having sugar chains at both the C-3 and C-22 positions, while Group B soyasaponins are typically monodesmosidic, with a sugar chain only at the C-3 position. tandfonline.com This structural difference is thought to contribute to the observed variations in their biological activities.
Furthermore, the presence of specific moieties attached to the sugar chains, such as the 2,3-dihydro-2,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) group in some Group B soyasaponins, can also influence their stability and bioactivity. benchchem.com
| Glycosylation Pattern | Effect on Bioactivity | Example |
| Aglycone vs. Glycoside | Aglycones are generally more bioactive. nih.govresearchgate.netnih.gov | Soyasapogenol A and B are more potent than their corresponding soyasaponins in suppressing colon cancer cell growth. nih.govresearchgate.net |
| Complexity of Sugar Chain | Simpler sugar chains can lead to enhanced bioactivity. jst.go.jp | Soyasapogenol B monoglucuronide is more hepatoprotective than Soyasaponin I. jst.go.jp |
| Position of Glycosylation | Monodesmosidic vs. Bidesmosidic structures lead to different activities. tandfonline.com | Group B (monodesmosidic) and Group A (bidesmosidic) soyasaponins exhibit different biological profiles. |
Comparative Analysis of Different Soyasapogenols on Biological Activities
Direct comparative studies detailing the biological activities of this compound against other soyasapogenols are absent from the available scientific literature. However, comparative analyses of the more prevalent soyasapogenols, such as A, B, D, and F, provide a framework for understanding how structural differences influence their biological effects.
In terms of cytotoxic activity against various cancer cell lines, Soyasapogenol A and F have demonstrated the highest potency. researchgate.net The enhanced activity of these two compounds is attributed to the alignment of their β-hydroxyl group at C-21 (for A) or C-22 (for F) with the plane of the molecule. researchgate.net In contrast, Soyasapogenol B showed significant but comparatively lower cytotoxic effects. researchgate.net
Regarding antiviral activity, different soyasapogenols exhibit varying specificities. Soyasapogenol B was found to be the most effective against Rift Valley fever virus (RVFV) and hepatitis A virus (HAV), while Soyasapogenol A was the most potent inhibitor of vesicular stomatitis virus (VSV). researchgate.net This suggests that subtle structural variations can lead to significant differences in antiviral specificity.
In the context of hepatoprotective effects, derivatives of Soyasapogenol B have been extensively studied. Modifications at the C-22 hydroxyl group, in particular, have been shown to greatly enhance the ability to prevent liver injury in animal models. nih.gov
The anti-inflammatory properties of soyasapogenol derivatives have also been investigated. Microbial transformation of Soyasapogenol A has produced novel compounds with potent inhibitory activity against the production of nitric oxide (NO) in lipopolysaccharide-stimulated RAW 264.7 cells. nih.gov
| Soyasapogenol | Cytotoxic Activity | Antiviral Activity | Hepatoprotective Activity | Anti-inflammatory Activity |
| A | High researchgate.net | Potent against VSV researchgate.net | - | Derivatives show activity nih.gov |
| B | Moderate researchgate.net | Potent against RVFV and HAV researchgate.net | Derivatives show high activity nih.gov | - |
| D | Lower than A and F researchgate.net | - | - | - |
| F | High researchgate.net | - | - | - |
| G | Data not available | Data not available | Data not available | Data not available |
Q & A
Q. How can researchers accurately identify Soyasapogenol G in plant extracts using chromatographic techniques?
Methodological Answer: this compound can be identified via high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). Key steps include:
- Column Selection: Use reversed-phase C18 columns for separation.
- Mobile Phase: Optimize gradient elution with acetonitrile/water (0.1% formic acid) to enhance ionization .
- Validation: Compare retention times and fragmentation patterns with authenticated standards. Employ NMR for structural confirmation if ambiguity arises .
Q. What are the established protocols for isolating this compound from soybean sources?
Methodological Answer: Isolation typically involves:
- Extraction: Defat soybean meal with hexane, followed by ethanol extraction to concentrate saponins.
- Hydrolysis: Acid hydrolysis (e.g., 2M HCl) to release aglycones like this compound.
- Purification: Fractionate using silica gel chromatography, with ethyl acetate/methanol gradients. Validate purity via HPLC-ELSD (evaporative light scattering detection) .
Q. What databases and search strategies are effective for compiling literature on this compound’s bioactivity?
Methodological Answer: Use Google Scholar with advanced operators:
Q. What analytical challenges arise when quantifying this compound in biological matrices?
Methodological Answer: Challenges include matrix interference and low analyte concentration. Mitigation strategies:
- Sample Preparation: Solid-phase extraction (SPE) to remove lipids/proteins.
- Internal Standards: Use deuterated analogs for LC-MS/MS quantification.
- Validation: Assess recovery rates (>80%) and limit of detection (LOD < 1 ng/mL) .
Advanced Research Questions
Q. How should in vivo studies be designed to assess this compound’s bioavailability?
Methodological Answer:
- Animal Models: Use Sprague-Dawley rats or C57BL/6 mice with oral/cardiac administration.
- Dosing: Include multiple doses (e.g., 10–100 mg/kg) to establish linearity.
- PK Parameters: Measure Cmax, Tmax, and AUC via serial blood sampling. Incorporate bile duct cannulation to assess enterohepatic recirculation .
Q. What strategies resolve contradictions between in vitro and in vivo data on this compound’s anti-inflammatory effects?
Methodological Answer:
Q. How can computational models predict this compound’s interactions with cellular targets?
Methodological Answer:
Q. What experimental controls are critical for studying synergistic effects of this compound with other phytochemicals?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
